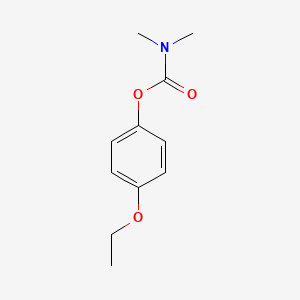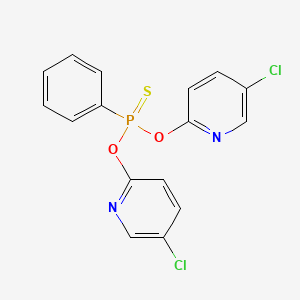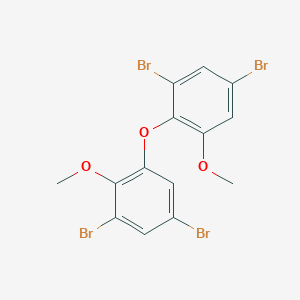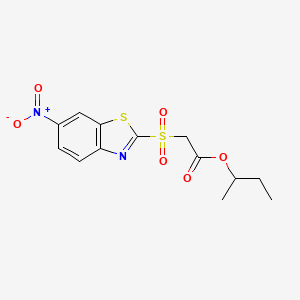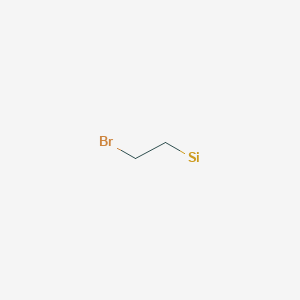![molecular formula C60H93N19O27S2 B14439271 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-70-8](/img/structure/B14439271.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tallysomycin S(sub 5b) copper complex is a derivative of tallysomycin, which belongs to the bleomycin family of antitumor antibiotics. This compound is known for its potent antimicrobial and antitumor activities. The incorporation of copper into the tallysomycin structure enhances its biological activity, making it a promising candidate for various therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 5b) copper complex involves the biosynthetic production of tallysomycin derivatives through precursor amine-feeding fermentation. Specific diamines are incorporated into the tallysomycin structure during fermentation, resulting in the formation of new derivatives . The copper complex is then formed by chelating the tallysomycin derivative with copper ions. The complex is typically isolated and purified using column chromatography techniques .
Industrial Production Methods: Industrial production of tallysomycin S(sub 5b) copper complex involves optimizing fermentation conditions to maximize yield. Factors such as the type of fermentation medium, temperature, pH, and the presence of specific nutrients and precursors are carefully controlled to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Tallysomycin S(sub 5b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can facilitate redox processes .
Common Reagents and Conditions: Common reagents used in the reactions of tallysomycin S(sub 5b) copper complex include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products: The major products formed from the reactions of tallysomycin S(sub 5b) copper complex depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tallysomycin S(sub 5b) copper complex has a wide range of scientific research applications. In chemistry, it is used as a model compound to study metal-ligand interactions and redox processes. In biology and medicine, it is investigated for its antimicrobial and antitumor properties. The compound has shown potential in treating various bacterial infections and cancers . Additionally, it is used in industrial applications for its antimicrobial properties, making it suitable for use in coatings and materials to prevent microbial growth .
Mecanismo De Acción
The mechanism of action of tallysomycin S(sub 5b) copper complex involves the generation of reactive oxygen species (ROS) through Fenton-type reactions facilitated by the copper ions. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death . The compound targets specific molecular pathways involved in oxidative stress and apoptosis, making it effective against cancer cells and pathogenic microorganisms .
Comparación Con Compuestos Similares
Tallysomycin S(sub 5b) copper complex is unique compared to other similar compounds due to its enhanced biological activity resulting from the incorporation of copper ions. Similar compounds include other members of the bleomycin family, such as bleomycin A and bleomycin B, which also exhibit antitumor properties . the copper complex of tallysomycin S(sub 5b) shows improved efficacy and reduced toxicity compared to its counterparts .
Similar Compounds
- Bleomycin A
- Bleomycin B
- Tallysomycin A
- Tallysomycin B
These compounds share structural similarities with tallysomycin S(sub 5b) copper complex but differ in their specific biological activities and therapeutic potentials .
Propiedades
Número CAS |
77368-70-8 |
|---|---|
Fórmula molecular |
C60H93N19O27S2 |
Peso molecular |
1576.6 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H93N19O27S2/c1-18(82)10-67-6-7-69-50(95)26-15-107-55(73-26)27-16-108-56(74-27)43(93)54(106-57-41(91)39(89)33(63)22(5)100-57)79-52(97)35(21(4)83)75-32(86)9-28(84)20(3)72-53(98)36(77-51(96)34-19(2)47(64)78-49(76-34)24(8-31(62)85)70-11-23(61)48(65)94)44(25-12-68-17-71-25)103-59-46(40(90)37(87)29(13-80)102-59)104-58-42(92)45(105-60(66)99)38(88)30(14-81)101-58/h12,15-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,6-11,13-14,61,63H2,1-5H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78) |
Clave InChI |
SGFKFRJLRAPMFH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCNCC(C)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



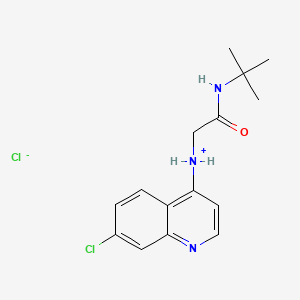

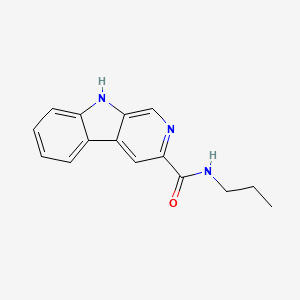

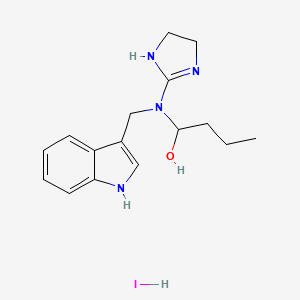
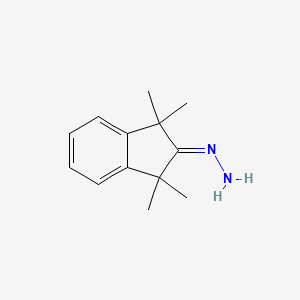
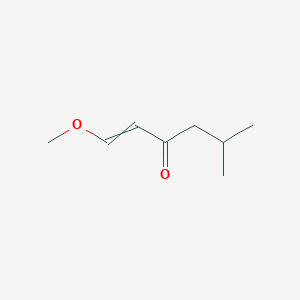
methylene]-](/img/structure/B14439254.png)
